![molecular formula C10H15N3O5 B188003 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol CAS No. 268216-95-1](/img/structure/B188003.png)
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol, commonly known as DA-9701, is a novel compound that has been extensively studied for its therapeutic potential. This compound is a combination of two natural compounds, berberine and fennel oil, and has been found to have a wide range of pharmacological effects.
Wirkmechanismus
The mechanism of action of DA-9701 is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the gastrointestinal tract. It has been found to increase the release of acetylcholine, which enhances gastrointestinal motility. It also inhibits the release of substance P, which reduces inflammation in the gastrointestinal tract.
Biochemische Und Physiologische Effekte
DA-9701 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase gastrointestinal motility, reduce inflammation, and enhance the secretion of digestive enzymes. It has also been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DA-9701 in lab experiments is its well-established safety profile. It has been extensively studied in preclinical and clinical trials and has been found to be safe and well-tolerated. However, one of the limitations of using DA-9701 in lab experiments is its complex mechanism of action, which makes it difficult to study.
Zukünftige Richtungen
There are several future directions for the study of DA-9701. One area of research is the development of new formulations and delivery methods that can enhance its therapeutic potential. Another area of research is the exploration of its potential in the treatment of other gastrointestinal disorders, such as inflammatory bowel disease and colorectal cancer. Additionally, more research is needed to fully understand its mechanism of action and to identify new targets for therapeutic intervention.
Conclusion:
In conclusion, DA-9701 is a novel compound that has been extensively studied for its therapeutic potential. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-ulcer, and anti-cancer properties. It has also been found to be effective in treating gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis. Further research is needed to fully understand its mechanism of action and to identify new targets for therapeutic intervention.
Synthesemethoden
The synthesis of DA-9701 involves the combination of berberine and fennel oil. Berberine is a natural compound found in various plants, including barberry, goldenseal, and Oregon grape. Fennel oil is derived from the seeds of the fennel plant. The two compounds are mixed in a specific ratio and heated to produce DA-9701.
Wissenschaftliche Forschungsanwendungen
DA-9701 has been extensively studied for its therapeutic potential. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-ulcer, and anti-cancer properties. It has also been found to be effective in treating gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis.
Eigenschaften
CAS-Nummer |
268216-95-1 |
|---|---|
Produktname |
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol |
Molekularformel |
C10H15N3O5 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
2-(1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol |
InChI |
InChI=1S/C10H15N3O5/c14-5-4-11-7-9(12(15)16)2-1-3-10(6-9,8-11)13(17)18/h1-2,14H,3-8H2 |
InChI-Schlüssel |
TWAADFPRUHACJZ-UHFFFAOYSA-N |
SMILES |
C1C=CC2(CC1(CN(C2)CCO)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1C=CC2(CC1(CN(C2)CCO)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



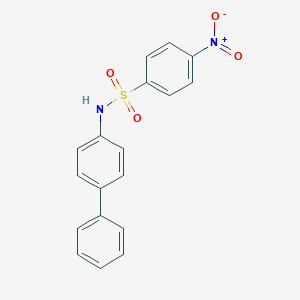
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)
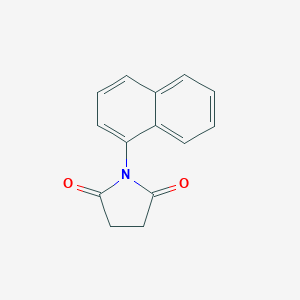
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
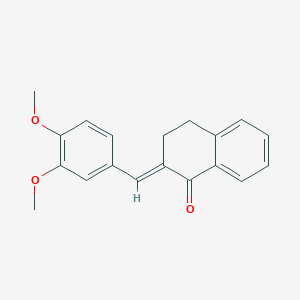
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
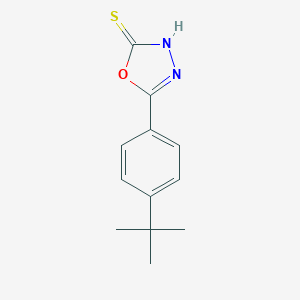
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
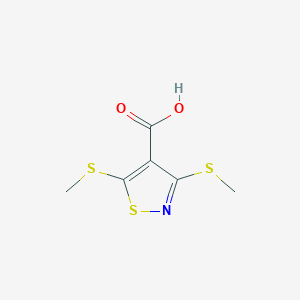
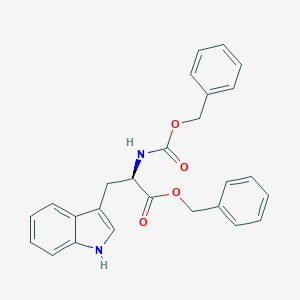
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)